![molecular formula C15H15NO B13948069 4-{2-[4-(Methylamino)phenyl]ethenyl}phenol CAS No. 866475-34-5](/img/structure/B13948069.png)
4-{2-[4-(Methylamino)phenyl]ethenyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Methylamino)styryl)phenol is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a phenol group and a methylamino group attached to a styryl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylamino)styryl)phenol can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for 4-(4-(Methylamino)styryl)phenol are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylamino)styryl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are typical.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
4-(4-(Methylamino)styryl)phenol is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Methylamino)styryl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methylamino group can act as a nucleophile, participating in substitution reactions and forming stable intermediates .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: Shares the methylamino and phenol groups but lacks the styryl moiety.
4-Hydroxybenzaldehyde: Contains a phenol group but differs in the presence of an aldehyde group instead of a methylamino group.
Uniqueness
4-(4-(Methylamino)styryl)phenol is unique due to the combination of its phenol, methylamino, and styryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
866475-34-5 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[2-[4-(methylamino)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-16-14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h2-11,16-17H,1H3 |
InChI Key |
ZWIARAQZLULYPG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

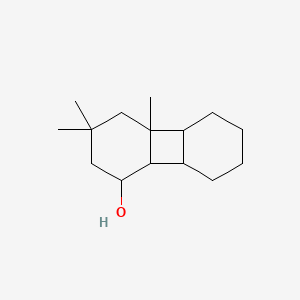
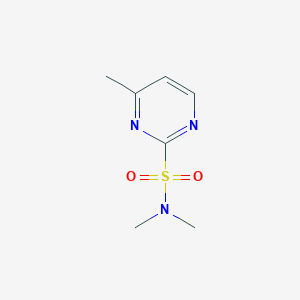
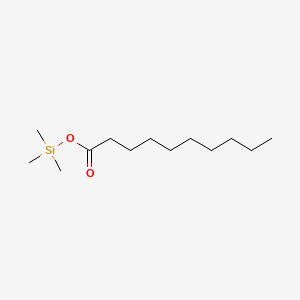
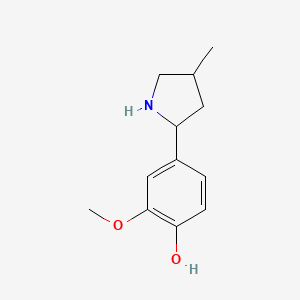
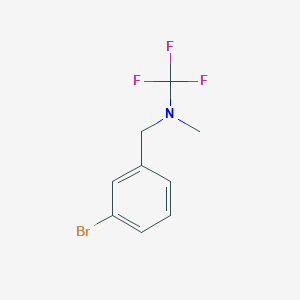
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
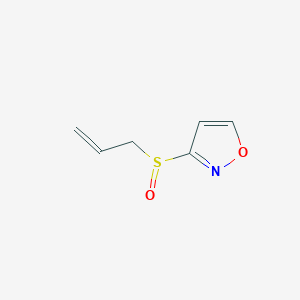
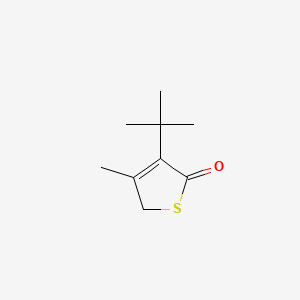
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
